4,4',4''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline)
Description
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) is a triarylmethane derivative featuring a central trifluoroethyl (CF$_3$-C) group substituted with three N,N-dimethylaniline moieties. The trifluoroethyl core introduces strong electron-withdrawing characteristics, differentiating it from conventional triarylmethanes with hydrocarbon or methylidynetrisphenyl cores. This compound’s electronic and steric properties make it relevant in optoelectronics, sensing, and redox chemistry .
Properties
IUPAC Name |
4-[1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3N3/c1-30(2)22-13-7-19(8-14-22)25(26(27,28)29,20-9-15-23(16-10-20)31(3)4)21-11-17-24(18-12-21)32(5)6/h7-18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKQWGOXKOCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) typically involves the reaction of trifluoroethane derivatives with N,N-dimethylaniline under controlled conditions. The reaction is often catalyzed by specific agents to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(2,2,2-trifluoroethane-1,1,1-triyl)tris(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Triarylmethane Derivatives
Structural Analogues
Leucocrystal Violet (LCV)
- Structure: Central methane (CH) core with three 4-(dimethylamino)phenyl groups.
- Key Differences: Core: Methane (CH) vs. trifluoroethyl (CF$3$-C). Electronic Effects: The CF$3$ group in the target compound enhances electron deficiency, altering redox potentials and UV-Vis absorption compared to LCV’s electron-rich methane core . Physical Properties: LCV (C${25}$H${31}$N$_3$, MW 373.53) has a density of 1.1857 g/cm$^3$ and boiling point ~492.75°C. The trifluoroethyl analogue likely exhibits higher density due to fluorine’s mass and lower boiling point due to reduced intermolecular interactions .
4,4′-Thenyldiene Bis[N,N-Dimethylaniline] Derivatives
- Structure : Bis-substituted compounds with a thenylidene (thiophene-derived) linker.
- Key Differences: Substitution Pattern: Bis- vs. tris-substitution. Applications: Thenyldiene derivatives act as redox indicators in phosphonofluoridate detection, whereas the trifluoroethyl compound’s electron deficiency may suit oxidative environments or fluorescence quenching .
4,4',4''-Phosphinetriyltris(N,N-Dimethylaniline)
- Structure : Central phosphorus atom linked to three N,N-dimethylaniline groups.
- Key Differences :
Electronic and Spectroscopic Properties
Analysis :
Analysis :
- The trifluoroethyl compound’s stability and electron deficiency make it suitable for charge-transport layers in OLEDs, contrasting with LCV’s leuco dye applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
